1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, which can lead to the inhibition of tumor growth .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and transcription factors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The interaction with FGFRs is primarily through binding to the ATP-binding site, leading to the inhibition of downstream signaling pathways such as the RAS-MEK-ERK pathway . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell migration and invasion . This compound influences cell signaling pathways by inhibiting FGFRs, which in turn affects gene expression and cellular metabolism. For example, in breast cancer cells, this compound has been shown to downregulate the expression of genes involved in cell cycle progression and upregulate pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific biomolecules. Its primary mechanism of action involves the inhibition of FGFRs by occupying the ATP-binding site, which prevents the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition disrupts cellular processes such as proliferation, migration, and survival, making it a potent anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under physiological conditions, but its activity can diminish over time due to metabolic degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments . This localization is essential for its role in inhibiting FGFRs and other signaling molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile typically involves multi-step procedures. One common method includes the reaction of 1,3-dichloro-2-nitrobenzene with 2-methoxyaniline, followed by reduction, acidification, and solvent extraction to yield the target compound . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential anticancer, antimicrobial, and anti-inflammatory properties
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-Pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry as kinase inhibitors.
7-Azaindole: A related compound used in the synthesis of pharmaceuticals and as a research tool in biochemistry.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile stands out due to its unique nitrile group, which imparts distinct reactivity and potential for diverse chemical modifications. Its fused ring system also contributes to its stability and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPLHOOBFJSUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.